N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the molecular formula C13H16F3N It is characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a pyridinamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine typically involves the reaction of cyclohexylamine with 2-(trifluoromethyl)-4-chloropyridine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether at low temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Reduced derivatives with hydrogen replacing the trifluoromethyl group.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its potential anti-inflammatory effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(trifluoromethyl)aniline
- N-cyclohexyl-2-(trifluoromethyl)benzamide
- 2-(trifluoromethyl)-4-pyridinamine
Uniqueness
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its cyclohexyl and trifluoromethyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it may exhibit enhanced biological activity, improved metabolic stability, and greater lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYAIZNKGJCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326623 | |
Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338402-06-5 | |
Record name | N-cyclohexyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001326623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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